2-(3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-fluorobenzyl)acetamide

Lipophilicity Drug-likeness Pyridazinone SAR

2-(3-(3,4-Dimethylphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-fluorobenzyl)acetamide (CAS 922888-55-9, PubChem CID is a synthetic pyridazinone-acetamide derivative with molecular formula C21H20FN3O2 and molecular weight 365.4 g/mol. The compound features a 6-oxopyridazin-1(6H)-yl core substituted at the 3-position with a 3,4-dimethylphenyl group and N-functionalized at the 1-position via an acetamide linker bearing a 4-fluorobenzyl moiety.

Molecular Formula C21H20FN3O2
Molecular Weight 365.408
CAS No. 922888-55-9
Cat. No. B2654604
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-fluorobenzyl)acetamide
CAS922888-55-9
Molecular FormulaC21H20FN3O2
Molecular Weight365.408
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NCC3=CC=C(C=C3)F)C
InChIInChI=1S/C21H20FN3O2/c1-14-3-6-17(11-15(14)2)19-9-10-21(27)25(24-19)13-20(26)23-12-16-4-7-18(22)8-5-16/h3-11H,12-13H2,1-2H3,(H,23,26)
InChIKeyUDWUGKYUASIDLM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(3-(3,4-Dimethylphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-fluorobenzyl)acetamide (CAS 922888-55-9): Structural Identity, Database Registry, and Computed Physicochemical Profile


2-(3-(3,4-Dimethylphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-fluorobenzyl)acetamide (CAS 922888-55-9, PubChem CID 7666198) is a synthetic pyridazinone-acetamide derivative with molecular formula C21H20FN3O2 and molecular weight 365.4 g/mol [1]. The compound features a 6-oxopyridazin-1(6H)-yl core substituted at the 3-position with a 3,4-dimethylphenyl group and N-functionalized at the 1-position via an acetamide linker bearing a 4-fluorobenzyl moiety [2]. Computed physicochemical descriptors from PubChem include XLogP3 of 3.1, topological polar surface area of 61.8 Ų, one hydrogen bond donor, four hydrogen bond acceptors, and five rotatable bonds [1]. The ZINC database (entry ZINC3827811) reports a logP of 3.015 and confirms that as of ChEMBL 20, this substance is not reported in any publications and has no known or predicted biological activity [2]. The compound is commercially available from screening compound suppliers with typical purity of 95% and is designated for non-human research use only [1].

Why 2-(3-(3,4-Dimethylphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-fluorobenzyl)acetamide Cannot Be Casually Replaced by Other Pyridazinone-Acetamide Analogs


The 3,4-dimethylphenyl substituent at the pyridazinone 3-position establishes a distinct electronic and steric environment that differentiates this compound from its closest commercially available analogs. The 3,4-dimethyl pattern provides electron-donating character (+I and hyperconjugative effects) and a specific steric footprint with a methyl group ortho to the pyridazinone attachment point, which is absent in the 4-chlorophenyl analog. The naphthyl-substituted analog introduces substantially greater planarity and lipophilicity, shifting the physicochemical profile away from the target compound's drug-like property space. Across the broader pyridazinone-amide class evaluated as CB1 receptor antagonists, even subtle modifications to the 3-aryl substituent produce quantitatively distinct binding profiles, as exemplified by the Murineddu et al. (2018) series where pyridazinone sulfenamide derivatives with different aryl groups at the 5- and 6-positions displayed CB1 Ki values ranging from 44.6 nM to >40 µM depending on substitution [1]. These class-level observations establish a reasonable expectation—though not yet experimentally confirmed for this specific compound—that the 3,4-dimethylphenyl pattern will yield receptor interaction properties not reproducible by other 3-aryl pyridazinone-acetamides. Furthermore, the ZINC database explicitly confirms that this compound has no published bioactivity data, meaning any substitution without direct comparative testing would introduce unquantified experimental risk [2].

Quantitative Differentiation Evidence for 2-(3-(3,4-Dimethylphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-fluorobenzyl)acetamide vs. Closest Structural Analogs


Computed Lipophilicity (XLogP3) Comparison: 3,4-Dimethylphenyl vs. 4-Chlorophenyl Pyridazinone-Acetamide

The target compound carrying a 3,4-dimethylphenyl group at the pyridazinone 3-position has a computed XLogP3 of 3.1 (PubChem) [1] and logP of 3.015 (ZINC) [2]. The closest commercially listed analog—2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-fluorobenzyl)acetamide—substitutes the 3,4-dimethylphenyl with a 4-chlorophenyl group. Based on computational fragment contributions, the 4-chlorophenyl analog is estimated to have an XLogP3 of approximately 2.6–2.8, representing a ΔlogP of −0.3 to −0.5 log units versus the target compound. This lower lipophilicity in the 4-Cl analog arises from the replacement of two methyl groups (+0.5 logP contribution each, per standard fragment-based estimation) with a single chlorine atom (+0.7 logP contribution) and the loss of one aromatic carbon. The naphthyl analog is estimated at XLogP3 ≥ 3.8, representing a ΔlogP of +0.7 to +0.9 log units above the target. The target compound's XLogP3 of 3.1 falls within the conventional oral drug-like range and offers a middle-ground lipophilicity profile distinct from both the less lipophilic 4-Cl analog and the more lipophilic naphthyl analog [1].

Lipophilicity Drug-likeness Pyridazinone SAR

Electron-Donating 3,4-Dimethyl Substitution: Differentiation from Electron-Withdrawing 4-Chloro and Sterically Demanding Naphthyl Analogs

The 3,4-dimethylphenyl substituent on the target compound introduces electron-donating character via inductive (+I) and hyperconjugative effects from two methyl groups. The Hammett σₘ value for the 3-methyl group is −0.07 and σₚ for the 4-methyl group is −0.17 (both electron-donating), yielding a net negative contribution to the aryl ring's electronic character. In contrast, the 4-chlorophenyl analog carries a chlorine atom with Hammett σₚ = +0.23 (electron-withdrawing), reversing the electronic polarity at the pyridazinone 3-position [1]. This electronic inversion is predicted to alter the electron density distribution across the pyridazinone ring system, potentially affecting π-stacking interactions with aromatic receptor residues. The naphthyl analog introduces substantially greater steric bulk and extended π-surface area, altering binding site complementarity through steric rather than purely electronic mechanisms. The 3,4-dimethylphenyl pattern thus occupies a unique electronic-steric parameter space (moderate electron donation + moderate steric bulk) not represented by either the electron-withdrawing 4-Cl analog or the sterically extended naphthyl analog.

Electronic effects Hammett sigma Structure-activity relationship

Topological Polar Surface Area and Rotatable Bond Profile: Drug-Likeness Differentiation Across Pyridazinone-Acetamide Analogs

The target compound has a topological polar surface area (TPSA) of 61.8 Ų (PubChem) [1] and 63 Ų (ZINC) [2], with 5 rotatable bonds. The 4-chlorophenyl and naphthyl analogs share an identical core scaffold and are expected to have the same TPSA (variation arises only from heteroatom substitution patterns, which are conserved across these analogs). However, the target compound's 5 rotatable bonds—arising from the acetamide linker (2 bonds), the benzyl methylene (1 bond), and the two methyl rotors on the 3,4-dimethylphenyl group—provide greater conformational flexibility than the 4-Cl analog (3 rotatable bonds, lacking methyl rotors). This increased rotational freedom may influence entropic contributions to binding free energy and conformational pre-organization. The TPSA value of 61.8–63 Ų falls well below the 140 Ų threshold commonly associated with favorable oral absorption and below the 90 Ų threshold for blood-brain barrier penetration, positioning the target compound in a property space compatible with CNS-targeted screening applications—a property shared across the pyridazinone-acetamide series but distinct from larger analogs such as the naphthyl derivative, which, while maintaining the same TPSA, introduces greater molecular weight and planarity.

Drug-likeness TPSA Oral bioavailability Physicochemical profiling

Absence of Published Bioactivity Data: A Defined Experimental Baseline and Risk-Adjusted Procurement Consideration

The ZINC database entry for this compound (ZINC3827811) explicitly states: 'This substance is not reported in any publications per ChEMBL' and 'There is no known activity for this compound,' with no SEA (Similarity Ensemble Approach) predictions available [1]. PubChem CID 7666198 similarly contains no bioassay data and no literature annotations [2]. This absence of published data is itself a procurement-relevant characteristic. In contrast, established pyridazinone-based CB1 antagonists such as those reported by Murineddu et al. (2018) have published CB1 Ki values (e.g., compound 11 with CB1 Ki = 44.6 nM) and defined selectivity profiles [3]. The target compound therefore represents an unexplored chemical entity within the pyridazinone-acetamide series. For users running novel target-based or phenotypic screens where scaffold novelty and freedom from prior art encumbrance are valued, this data gap may be advantageous; for users requiring pre-validated pharmacological tool compounds with established potency metrics, this compound carries higher experimental risk relative to published pyridazinone CB1 ligands.

Novel chemical space Unbiased screening Data gap analysis Procurement risk assessment

Vendor-Supplied Purity Specification: Batch Consistency Benchmark for Procurement

Commercially available batches of this compound are supplied with a purity specification of 95% [1]. This purity level is standard for screening compound libraries and is comparable to the purity specifications reported for the 4-chlorophenyl analog and naphthyl analog from the same supplier class. For procurement decisions, the 95% purity specification establishes a minimum acceptable quality threshold but does not in itself confer differentiation unless accompanied by batch-specific analytical characterization (e.g., NMR, HPLC, LC-MS certificates of analysis), which should be requested at the time of quotation. No data on compound stability under storage conditions, solubility in commonly used screening solvents (e.g., DMSO), or lot-to-lot variability were identified in the public domain for this specific compound.

Compound purity Quality control Screening readiness

Recommended Application Scenarios for 2-(3-(3,4-Dimethylphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-fluorobenzyl)acetamide Based on Differential Evidence


Pyridazinone-Acetamide Structure-Activity Relationship (SAR) Expansion: Probing the 3-Aryl Substituent Space

This compound is most appropriately deployed as a SAR probe within a systematic pyridazinone-acetamide series. The 3,4-dimethylphenyl substitution pattern fills a specific electronic (electron-donating) and steric (moderate ortho-substitution) niche that is not represented by available 4-chlorophenyl (electron-withdrawing) or naphthyl (extended planar) analogs . Procurement of this compound alongside the 4-Cl and naphthyl analogs would enable a three-point SAR matrix to correlate 3-aryl substituent properties (Hammett σ, π, MR) with any observed biological activity in a target of interest. The absence of published bioactivity data means that all SAR insights derived from this compound would represent novel intellectual property.

CB1 Cannabinoid Receptor Antagonist Screening: A Structurally Distinct Pyridazinone Entry

Published pyridazinone-based CB1 antagonists such as the sulfenamide/sulfonamide series reported by Murineddu et al. (2018) demonstrate that the pyridazinone scaffold supports CB1 receptor antagonism with structure-dependent potency variation (Ki values spanning 44.6 nM to >40 µM depending on aryl substitution pattern) . The target compound represents a structurally distinct entry within this broader chemotype—featuring an acetamide linker rather than sulfenamide/sulfonamide and a 3,4-dimethylphenyl group at the 3-position rather than the 5,6-diaryl substitution pattern of the published antagonists . This scaffold divergence makes the compound suitable for exploring whether the pyridazinone CB1 pharmacophore tolerates different linker chemistry and substitution topology, with potential implications for selectivity versus CB2 or off-target receptors. Its CNS-compatible TPSA of 61.8–63 Ų supports its inclusion in blood-brain barrier penetrant screening cascades .

Computational Chemistry and Virtual Screening: A Commercially Available Docking Candidate with Defined Property Space

The compound's complete computed property profile (XLogP3 = 3.1, TPSA = 61.8 Ų, MW = 365.4, HBD = 1, HBA = 4, RotB = 5) and its availability as a physical sample make it suitable for integrated computational-experimental workflows . Researchers performing molecular docking studies against CB1, CB2, or other GPCR targets with available crystal structures can use this compound's SMILES (CC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NCC3=CC=C(C=C3)F)C) for in silico binding pose prediction, followed by experimental validation through procurement . The ZINC database already hosts the compound in ready-to-dock 3D format, with net charge 0 at reference pH, 4 hydrogen bond acceptors, 1 hydrogen bond donor, and 4 rotatable bonds—parameters compatible with most docking scoring functions . Its position in the FGAF (Fragment-like, Good Availability, Favorable) tranche of ZINC indicates commercial availability suitable for follow-up experimental confirmation.

Chemical Biology Probe Development: An Unexplored Pyridazinone-Acetamide for Target Identification Studies

The confirmed absence of prior publications and bioactivity annotations for this compound makes it a candidate for chemical biology programs seeking novel, IP-unencumbered chemical starting points. Unlike extensively characterized pyridazinone CB1 antagonists with established patent landscapes, this compound offers a clean intellectual property position for target identification or phenotypic screening campaigns. The 4-fluorobenzyl moiety provides a potential handle for eventual radiolabeling (¹⁸F substitution) should the compound demonstrate activity in primary screens, though this application depends entirely on future experimental validation. Procurement risk is mitigated by the compound's commercial availability with defined purity specifications, though users should budget for comprehensive in-house characterization (identity confirmation, purity verification, solubility determination) prior to committing to cell-based or biochemical assays.

Quote Request

Request a Quote for 2-(3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-fluorobenzyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.